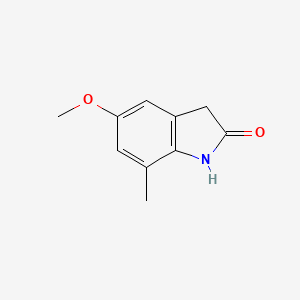

5-Methoxy-7-methylindolin-2-one

Description

Historical Perspectives on Indolin-2-one Chemistry and its Evolution in Biological Research

The history of indolin-2-one chemistry traces back to the 19th century, with initial explorations into the synthesis of this bicyclic structure. illinois.edursc.org For a considerable period, research primarily focused on the fundamental chemical properties and reactivity of the indole (B1671886) nucleus. nih.gov The recognition of the indole scaffold's presence in numerous natural products, including the essential amino acid tryptophan and various alkaloids, spurred a more profound investigation into its biological significance. nih.govnih.gov

The 20th century marked a pivotal shift, with a growing understanding of biochemical pathways and receptor-ligand interactions. This era witnessed the emergence of indolin-2-one derivatives as compounds with notable biological activities. researchgate.net The development of new synthetic methodologies allowed for the systematic modification of the indolin-2-one core, enabling chemists to create libraries of compounds for biological screening. researchgate.net This evolution was instrumental in uncovering the therapeutic potential of this scaffold, leading to its investigation in a multitude of disease areas.

Significance of the Indolin-2-one Nucleus as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The indolin-2-one nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.gov The structural features of the indolin-2-one core, including its hydrogen bond donor and acceptor capabilities and its rigid, planar geometry, allow for specific and potent interactions with enzymes and receptors. mdpi.com

This versatility has led to the development of numerous indolin-2-one derivatives with therapeutic applications. nih.govnih.gov A significant area of focus has been in oncology, where these compounds have been investigated as inhibitors of protein kinases, enzymes that play a crucial role in cancer cell proliferation and survival. nih.govacs.orgnih.govnih.govgrowingscience.com The ability to selectively target specific kinases has been a key driver in the design and synthesis of novel indolin-2-one-based anticancer agents. nih.govacs.orgnih.gov Beyond cancer, indolin-2-one derivatives have also shown promise as anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comnih.gov

The table below highlights some of the key therapeutic areas where indolin-2-one derivatives have been investigated:

| Therapeutic Area | Biological Target/Mechanism | Reference |

| Oncology | Protein Kinase Inhibition (e.g., RTKs) | nih.govacs.orgnih.govnih.gov |

| Inflammation | Inhibition of pro-inflammatory cytokines | mdpi.com |

| Infectious Diseases | Antimicrobial and antiviral activities | nih.gov |

Overview of Current Research Trajectories for Substituted Indolin-2-one Derivatives, with Emphasis on 5-Methoxy-7-methylindolin-2-one

Current research on substituted indolin-2-one derivatives continues to expand upon the foundational knowledge of this scaffold. rsc.orgasianpubs.org Medicinal chemists are focused on synthesizing novel analogs with improved potency, selectivity, and pharmacokinetic properties. rsc.org A key strategy involves the modification of various positions on the indolin-2-one ring system to fine-tune the compound's interaction with its biological target. nih.gov

Within this context, This compound emerges as a compound of interest. chem960.comnih.gov Its structure features a methoxy (B1213986) group at the 5-position and a methyl group at the 7-position of the indolin-2-one core. These substitutions are expected to influence the compound's electronic properties and steric profile, which in turn can affect its biological activity. chem960.com

While specific research on the biological activities of this compound is still emerging, the known roles of similar substituted indoles provide some direction. For instance, methoxy-substituted indole derivatives have been explored for their potential in developing Nur77 modulators for cancer therapy and in other areas of medicinal chemistry. nih.gov The presence of a methyl group can also impact activity, as seen in other substituted indolin-2-ones where such modifications have led to varied potencies against different cancer cell lines. nih.gov

The table below provides the chemical properties of this compound:

| Property | Value | Reference |

| IUPAC Name | 5-methoxy-7-methyl-1,3-dihydroindol-2-one | nih.gov |

| Molecular Formula | C10H11NO2 | nih.gov |

| Molecular Weight | 177.20 g/mol | nih.gov |

| CAS Number | 87234-52-4 | nih.gov |

Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential as a lead compound for drug discovery. The strategic placement of the methoxy and methyl groups on the privileged indolin-2-one scaffold makes it a compelling candidate for future research endeavors. chem960.com

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-8(13-2)4-7-5-9(12)11-10(6)7/h3-4H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKUVSBCERFEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 7 Methylindolin 2 One and Its Analogs

Established Synthetic Routes to the Indolin-2-one Core

The synthesis of the indolin-2-one core, a privileged scaffold in medicinal chemistry, can be achieved through several established routes. These methods often involve the formation of the heterocyclic ring through cyclization reactions, which can be broadly categorized into oxidative and reductive pathways. Additionally, multicomponent and one-pot reactions have emerged as efficient strategies for the assembly of this key structural motif.

Oxidation-based Cyclization Approaches for Indolin-2-one Formation

Oxidative cyclization methods provide a direct route to the indolin-2-one core, often starting from indole (B1671886) or indoline (B122111) precursors. The oxidation of indoline derivatives can be a useful method for preparing related structures. researchgate.net For instance, the oxidation of indoline-2-thiones has been shown to yield complex indole trimers. researchgate.net While not a direct synthesis of a simple indolin-2-one, this demonstrates the utility of oxidation in manipulating the core structure.

Another approach involves the oxidative cleavage of the C2-C3 bond in 1H-indoles followed by a re-cyclization to form different heterocyclic systems, highlighting the versatility of oxidative transformations. researchgate.net The oxidation of oxindoles themselves can also lead to further functionalized derivatives. For example, treatment of oxindole (B195798) with iodine can produce acyclic trimeric indole derivatives. researchgate.net A more direct approach to a related core, the indolin-3-one, involves an umpolung oxidative cyclization of α-substituted anilides using a hypervalent iodine reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org This type of strategy, which involves the oxidation of an acyclic precursor to induce cyclization, represents a powerful tool for the synthesis of oxindole-related scaffolds.

Table 1: Examples of Oxidation-Based Reactions for Indole Scaffolds

| Starting Material | Oxidant | Product Type | Reference |

|---|---|---|---|

| Indoline-2-thione | p-Toluenesulfonyl azide | Cyclic indole trimer | researchgate.net |

| Oxindole | Iodine | Acyclic indole trimer | researchgate.net |

| 2-Arylindoles | Copper catalyst / O₂ | N-Benzoyl anthranilic acids / Benzoxazinones | researchgate.net |

Reductive Cyclization Strategies for Indolin-2-one Synthesis

Reductive cyclization represents a cornerstone in the synthesis of the indolin-2-one scaffold. A classic and widely used method involves the reduction of a nitro group ortho to an acetic acid or related side chain on a benzene (B151609) ring, which then undergoes spontaneous or induced cyclization. For instance, the synthesis of methyl 5-methoxy-1H-indole-2-acetate proceeds from 5-methoxy-2-nitrophenylacetic acid. orgsyn.org The reduction of the nitro group in this precursor would lead to an aniline (B41778) intermediate that readily cyclizes to form the corresponding indolin-2-one. This general strategy is highly adaptable for the synthesis of various substituted indolin-2-ones.

More modern approaches utilize transition metal catalysis. A highly efficient one-pot procedure for the synthesis of indolines has been developed based on a domino copper-catalyzed amidation/nucleophilic substitution reaction. nih.gov In this method, a substituted 2-iodophenethyl mesylate reacts with an amide in the presence of a copper catalyst to form the indoline ring in excellent yields. nih.gov This process involves the formation of a carbon-nitrogen bond followed by an intramolecular cyclization.

Another powerful strategy involves the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes, which provides an efficient route to highly substituted indolines. nih.gov The resulting indolines can then be oxidized to the corresponding indoles. This cycloaddition approach is particularly useful for constructing indolines with multiple substituents on the benzenoid ring. nih.gov

Multicomponent and One-Pot Reaction Sequences for Scaffold Assembly

Multicomponent reactions (MCRs) and one-pot syntheses have gained significant traction in organic synthesis due to their efficiency, atom economy, and operational simplicity. nih.govnih.gov These strategies allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. nih.gov

Several MCRs have been developed for the synthesis of indole-fused heterocycles. nih.govrsc.org For example, a modular assembly of indole-fused seven-membered heterocycles has been achieved through a multicomponent reaction of an indole, formaldehyde, and an amino hydrochloride. nih.govrsc.org While not directly yielding an indolin-2-one, these methods showcase the power of MCRs in constructing complex indole-based systems.

Advanced Synthetic Techniques for Indolin-2-one Derivatization

Once the indolin-2-one core is assembled, advanced synthetic techniques can be employed for its further functionalization and derivatization. These methods offer advantages in terms of efficiency, selectivity, and environmental impact compared to more traditional approaches.

Microwave-Assisted Synthesis of Indolin-2-one Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettandfonline.comresearchgate.net This technology has been successfully applied to the synthesis and derivatization of indolin-2-ones.

For example, a series of 2-indolinone-based bis-1,2,3-triazole derivatives were synthesized in excellent yields using a microwave-assisted, copper-catalyzed azide-alkyne cycloaddition reaction. nih.gov Similarly, the synthesis of Schiff's bases from 1H-indole-2,3-dione (isatin) and various anilines has been efficiently carried out under microwave irradiation. researchgate.net The use of microwaves in these syntheses dramatically reduced reaction times from hours to minutes. researchgate.net

Microwave irradiation has also been employed for the palladium-catalyzed intramolecular oxidative coupling of enamines to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and with high regioselectivity. mdpi.com The benefits of microwave-assisted synthesis, including its speed and efficiency, make it a valuable technique for the rapid generation of libraries of indolin-2-one derivatives for various applications. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Conventional Method (Yield) | Microwave Method (Yield) | Reference |

|---|

Metal-Catalyzed Coupling and C-H Activation Processes

Metal-catalyzed cross-coupling and C-H activation reactions have revolutionized the way organic molecules are synthesized, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. mdpi.com These methods are particularly well-suited for the late-stage functionalization of heterocyclic scaffolds like indolin-2-one.

An unprecedented dual C-H functionalization of indolin-2-one has been reported via an oxidative C(sp³)–H/N–H cross-coupling protocol, catalyzed by a simple iron salt under mild conditions with air as the terminal oxidant. nih.gov This approach allows for the introduction of new substituents at the C3 position of the indolin-2-one ring. Another iron-catalyzed method enables the direct oxidative alkylation and hydroxylation of indolin-2-ones with alkyl-substituted N-heteroarenes, again using air as the oxidant. nih.gov

Palladium catalysis is also widely used for the functionalization of indole and indoline systems. mdpi.com While many classical indole syntheses are not as effective for azaindoles due to the electronic nature of the pyridine (B92270) ring, metal-catalyzed cross-coupling reactions have proven highly useful for their construction and derivatization. mdpi.com These methods often involve C-H activation to achieve regioselective functionalization. mdpi.comresearchgate.networktribe.com The Larock indole synthesis, for instance, utilizes a palladium catalyst for the heteroannulation of an o-iodoaniline with an alkyne to form the indole ring. youtube.com Such metal-catalyzed strategies offer a powerful and versatile toolkit for the synthesis and derivatization of 5-Methoxy-7-methylindolin-2-one and its analogs.

Organocatalytic Asymmetric Synthesis of Chiral Indolin-2-ones

The enantioselective synthesis of chiral indolin-2-ones, particularly those with a stereocenter at the C-3 position, has been a major focus of research. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in these transformations.

Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids and incorporating a urea (B33335) or thiourea (B124793) moiety, have been successfully employed in the asymmetric synthesis of 3-substituted indolin-2-ones. nih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively, leading to high yields and enantioselectivities. For instance, chiral tertiary-amine catalysts bearing a urea group have been shown to afford 3-substituted isoindolinones in up to 87% yield and 95% enantiomeric excess (ee). nih.govscilit.com

The development of organocatalytic methods for the construction of C3-functionalized oxindoles has been a significant area of research. rsc.org Various organocatalysts, including cinchona alkaloids, thioureas, proline derivatives, and phase-transfer catalysts, have proven effective in promoting these reactions. rsc.org The direct asymmetric addition of nucleophiles to 3-substituted oxindoles or isatins is a common strategy. rsc.org For example, the organocatalytic asymmetric aza-Friedel-Crafts reaction of indol-3-ones with naphthols has been achieved using spirocyclic chiral phosphoric acids or quinine-incorporated squaramides as catalysts, yielding chiral 2-(hydroxylnaphthyl)-indolin-3-ones and tetrahydrofuroindoles. researchgate.net

Furthermore, organocatalytic asymmetric α-sulfenylation of 2-substituted indolin-3-ones using Cinchona-derived squaramide catalysts provides access to chiral 2,2-disubstituted indole-3-ones with an S- and N-containing heteroquaternary carbon stereocenter in high yields and excellent enantioselectivities (up to 98% yield and 99% ee). researchgate.net Similarly, the enantioselective α-amination of 2-substituted 3-indolinones has been accomplished using hydroquinidine (B1662865) as a chiral catalyst, affording α-hydrazino esters with high enantiomeric excess. researchgate.net

Table 1: Examples of Organocatalytic Asymmetric Synthesis of Chiral Indolin-2-one Analogs

| Catalyst Type | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Tertiary-Amine Urea | Aldol-Cyclization | 3-Substituted Isoindolinones | Up to 87% | Up to 95% | nih.govscilit.com |

| Cinchona-Derived Squaramide | α-Sulfenylation | 2,2-Disubstituted Indole-3-ones | Up to 98% | Up to 99% | researchgate.net |

| Hydroquinidine | α-Amination | α-Hydrazino Esters | High | High | researchgate.net |

| Chiral Phosphoric Acid | Aza-Friedel-Crafts | 2-(Hydroxylnaphthyl)-indolin-3-ones | - | - | researchgate.net |

Strategic Derivatization for Functional Group Incorporation

The strategic derivatization of the this compound core is crucial for exploring structure-activity relationships and developing new therapeutic agents. This section will delve into electrophilic substitution reactions on the indole ring, chemical modifications at the C-3 position, and the exploration of N-substitution patterns.

Electrophilic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). niscpr.res.inic.ac.uk The position of substitution is influenced by the existing substituents on the ring. Generally, the C3-position is the most nucleophilic and therefore the preferred site for electrophilic attack. niscpr.res.inic.ac.uk However, in cases where the C3-position is blocked, substitution occurs at other positions, such as C2, C4, or C6. niscpr.res.innih.gov

The presence of a methoxy (B1213986) group at the C5-position, as in this compound, is expected to activate the ring towards electrophilic attack. Theoretical calculations and experimental evidence for 5-methoxyindoles suggest that electrophilic substitution can occur at both the C2 and C3 positions. rsc.org While the main pathway often involves initial attack at C3 followed by rearrangement, direct substitution at C2 can also occur. rsc.org The regioselectivity of these reactions can be controlled by the choice of catalyst and reaction conditions. nih.gov For instance, catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles has been demonstrated, where Rh(I)/Ag(I) co-catalysts favor C3-functionalization via a 1,2-acyl translocation, while Ir(III)/Ag(I) catalysts lead to direct C2-functionalization. nih.gov

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org These reactions allow for the introduction of a wide range of functional groups onto the indole nucleus, providing valuable intermediates for further synthetic transformations.

Chemical Modifications at the C-3 Position of the Indolin-2-one Ring

The C-3 position of the indolin-2-one ring is a key site for chemical modification due to its propensity to form a quaternary carbon center, a common feature in many biologically active molecules. iiserpune.ac.in The development of methods for the C-3 functionalization of oxindoles is a highly active area of research. rsc.orgiiserpune.ac.in

A variety of C-C and C-X (X = N, O, S) bond-forming reactions have been developed to introduce diverse substituents at the C-3 position. iiserpune.ac.in These include aldol (B89426) reactions, Michael additions, Mannich reactions, and various cross-coupling reactions. nih.govrsc.org Both organocatalytic and metal-catalyzed approaches have been successfully employed. rsc.orgresearchgate.net

For instance, the organocatalytic asymmetric Michael addition of fluorooxindoles to para-quinone methides, catalyzed by a cinchona alkaloid-derived phase-transfer catalyst, affords sterically hindered, fluorinated compounds with two adjacent chirality centers in high yields and stereoselectivities. nih.gov Another notable example is the electrochemical method for the C-H functionalization of oxindoles, where the oxindole fragment acts as an electrophile (Umpolung), enabling the formation of C-O, C-C, or C-N bonds at the C-3 position under mild conditions. acs.org

The synthesis of 3,3-disubstituted oxindoles is of particular interest. acs.org This can be achieved through various strategies, including the sequential introduction of two different substituents at the C-3 position.

Table 2: Selected Methods for C-3 Functionalization of Indolin-2-one Analogs

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Key Features | Reference |

| Asymmetric Michael Addition | Cinchona Alkaloid PTC | Substituted Alkyl | High yield, diastereo-, and enantioselectivity | nih.gov |

| Electrochemical C-H Functionalization | - | Alkoxy, Alkyl, Amino | Umpolung reactivity, mild conditions | acs.org |

| Asymmetric Aldol-Cyclization | Chiral Tertiary-Amine Urea | Substituted Alkyl | High yield and enantioselectivity | nih.gov |

| Asymmetric α-Sulfenylation | Cinchona-Derived Squaramide | Thioether | High yield and enantioselectivity | researchgate.net |

Exploration of N-Substitution Patterns and their Synthetic Implications

The nitrogen atom of the indolin-2-one ring offers another site for derivatization, and the nature of the N-substituent can significantly influence the reactivity and biological activity of the molecule. The direct functionalization of the indole N-H bond is a straightforward approach to introduce various substituents. nih.gov

N-substitution can be achieved through various methods, including alkylation, acylation, and sulfonylation. nih.gov The choice of the N-substituent can have a profound impact on the outcome of subsequent reactions. For example, in the catalyst-controlled C-H functionalization of 3-carboxamide indoles, N-benzyl, N-acyl, and N-sulfonyl groups are well-tolerated in the Rh(I)/Ag(I)-catalyzed C3-functionalization. nih.gov However, the Ir(III)/Ag(I)-catalyzed C2-functionalization is incompatible with electron-withdrawing N-substituents. nih.gov

Furthermore, the N-substituent can play a role in directing the stereochemical outcome of asymmetric reactions. For instance, the use of N-Boc protected fluorooxindoles was found to be crucial for achieving high stereoselectivity in the organocatalytic asymmetric Michael addition to para-quinone methides. nih.gov

The exploration of different N-substitution patterns is a valuable strategy for fine-tuning the properties of indolin-2-one-based compounds and for accessing novel chemical space.

Structure Activity Relationship Sar Investigations of 5 Methoxy 7 Methylindolin 2 One Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of 5-Methoxy-7-methylindolin-2-one derivatives is intricately linked to their three-dimensional structure and the nature of the substituents attached to the indolin-2-one core. mdpi.com The interplay of these structural features dictates the molecule's interaction with its biological target, ultimately determining its potency and efficacy.

For instance, studies on various indole (B1671886) derivatives have highlighted the importance of methoxy (B1213986) groups for their biological activities. In a series of 5,6,7-trimethoxyindole derivatives, the presence of these groups was associated with potent antiproliferative activities. nih.gov Specifically, N-methyl-5,6,7-trimethoxylindoles demonstrated high potency, suggesting a synergistic effect between the N-methylation and the methoxy substitutions on the indole ring. nih.gov This underscores the principle that the specific placement and combination of substituents like methoxy and methyl groups are key to optimizing the biological profile of indolin-2-one derivatives.

The C-3 position of the indolin-2-one ring is a key site for modification, and the nature of the substituent at this position profoundly impacts the molecule's interaction with its biological target and its resulting potency. nih.govmdpi.com A wide variety of substituents, ranging from simple aryl groups to more complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse pharmacological activities. mdpi.com

For example, indolin-2-one derivatives with heterocyclic methylene (B1212753) substituents at the C-3 position have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in tumor angiogenesis. nih.gov The general structure of (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) indolin-2-one is found in numerous antitumor compounds. nih.gov Further modifications, such as introducing a ureido group at the C-6 position of 3-pyrrolemethylideneindolin-2-one, have been shown to enhance the inhibitory potency against key angiogenesis-related receptors like VEGFR and PDGFR. nih.gov

The influence of C-3 substituents is further illustrated by the following examples:

Aryl Substituents: The presence of an aryl group at the C-3 position, often connected via a methylene linker, is a common feature in many kinase inhibitors. mdpi.com

Heterocyclic Moieties: The introduction of various heterocyclic rings at the C-3 position can lead to compounds with enhanced biological activities. For instance, the attachment of a chloropyrrole moiety has been explored to improve the antitumor properties of indolin-2-one derivatives. nih.govdoaj.org

Thiazole (B1198619) Derivatives: The incorporation of a thiazole ring at the C-3 position has resulted in compounds with promising antimicrobial and antibiofilm activities, acting as inhibitors of dihydrofolate reductase (DHFR) and quorum sensing. nih.gov

The following table summarizes the impact of different C-3 substituents on the biological activity of indolin-2-one derivatives.

| C-3 Substituent Type | Linker | Biological Activity | Target | Reference |

| Pyridinone | Methylene | Cytotoxic | Kinase | mdpi.com |

| Pyrrole | Methylene | Antitumor, Antiangiogenic | RTKs (VEGFR, PDGFR) | nih.gov |

| Chloropyrrole | Formamide | Antitumor | - | nih.govdoaj.org |

| Thiazole | Hydrazono | Antimicrobial, Antibiofilm | DHFR, Quorum Sensing | nih.gov |

The nitrogen atom of the indolin-2-one ring provides another strategic point for modification, and the nature of the N-substituent can significantly modulate the biological activity of the resulting derivatives. The introduction of different groups at this position can influence factors such as solubility, membrane permeability, and binding affinity to the target protein.

Studies have shown that N-alkylation can have a profound impact on the anticancer properties of indolin-2-one derivatives. For example, the presence of an N-aryl fragment has been shown to affect the anticancer activity, with N-phenyl and -methoxy functions improving activity against certain cell lines. nih.gov In contrast, the absence of an alkyl group at the nitrogen position can lead to limited activity in some cases. nih.gov

The importance of the N-substituent is also highlighted in the development of inhibitors for various kinases. For instance, in the design of PAK4 inhibitors, a series of substituted indolin-2-one derivatives were synthesized, and the nature of the N-substituent was found to be a key determinant of their inhibitory potency. nih.gov Similarly, in the development of FLT3 inhibitors for acute myeloid leukemia, modifications at the N-1 position of the indolin-2-one core played a crucial role in optimizing the inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for biological activity. nih.govnih.gov

In the context of indolin-2-one derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the SAR of these compounds as kinase inhibitors. mdpi.com These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.com

For example, a 3D-QSAR study on pyrrole-indoline-2-ones as Aurora A kinase inhibitors revealed key structural requirements for their activity. mdpi.com The resulting models were then used to design new molecules with high predicted activities. mdpi.com Similarly, QSAR models have been developed for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors, and these models were subsequently used to predict the activity of other related compounds. nih.govnih.gov

The general workflow of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is selected. nih.gov

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold. mdpi.com

Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule. nih.gov

Model Generation: Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is assessed using various statistical parameters and by predicting the activity of a test set of compounds. nih.govnih.gov

A robust QSAR model can be a valuable tool in the drug discovery process, guiding the design of more potent and selective compounds. jchemlett.commdpi.com

Pharmacophore Elucidation and Ligand-Based Design Principles

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response. arxiv.org Pharmacophore models can be generated based on the structure of the target protein (structure-based) or from a set of active ligands (ligand-based). arxiv.org

For indolin-2-one derivatives, ligand-based pharmacophore models have been developed to guide the design of new inhibitors. mdpi.com By aligning a set of active molecules and identifying their common chemical features, a pharmacophore hypothesis can be generated. This hypothesis can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

A pharmacophore typically consists of features such as:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

The design of new indolin-2-one derivatives often involves a pharmacophore hybridization approach, where key pharmacophoric features from different known inhibitors are combined into a single molecule. nih.gov This strategy has been successfully used to design novel PAK4 inhibitors with potent activity. nih.gov

The integration of pharmacophore modeling with other computational techniques, such as molecular docking and QSAR, can provide a comprehensive understanding of the SAR of a series of compounds and facilitate the rational design of new and improved therapeutic agents. nih.gov

Molecular Pharmacology and Preclinical Biological Activities of 5 Methoxy 7 Methylindolin 2 One Derivatives

Enzyme Modulation and Inhibition Profiles

The 5-Methoxy-7-methylindolin-2-one core structure has served as a versatile template for the design of inhibitors targeting several key enzyme families. These include kinases, cholinesterases, protein tyrosine phosphatases, and oxidoreductases.

Kinase Inhibition: Receptor Tyrosine Kinases (RTKs) and Aurora Kinases

Indolin-2-one derivatives are well-established as kinase inhibitors. While specific data for this compound is part of broader research, the general class of indolin-2-ones shows significant activity. For instance, the indolin-2-one scaffold is a core component of sunitinib, a multi-kinase inhibitor. Research has focused on optimizing this scaffold to achieve more selective inhibition of specific kinases.

Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, are key targets in oncology. semanticscholar.org Their inhibition can lead to mitotic arrest and apoptosis in cancer cells. semanticscholar.org Several pan-Aurora and selective Aurora B kinase inhibitors have been developed, with many undergoing clinical trials. whiterose.ac.uk Indolin-2-one derivatives have been identified as potent inhibitors of Aurora B kinase. whiterose.ac.uknih.gov For example, a series of 3,5,6-substituted indolin-2-one derivatives were identified as inhibitors of Aurora B, with subsequent optimization leading to compounds with improved potency. nih.gov One study reported the development of a cyclopropylurea derivative of indolin-2-one, 8a , which demonstrated potent and selective inhibition of Aurora B kinase. whiterose.ac.uk

Table 1: Inhibition of Aurora B Kinase by Indolin-2-one Derivatives

| Compound | Aurora B Inhibition at 100 nM (%) | IC50 (nM) |

|---|---|---|

| 1 | 95 | 25 |

| 5a | 92 | 30 |

| 6a | 90 | 45 |

| 6b | 91 | 42 |

| 6c | 93 | 38 |

| 6d | 94 | 35 |

| 6e | 90 | 50 |

| 8a | 98 | 15 |

| 8b | 96 | 20 |

Data derived from a study on indolin-2-one derivatives as selective Aurora B kinase inhibitors. whiterose.ac.uk

In addition to Aurora kinases, derivatives of the closely related 5-methylindolin-2-one (B1336126) have been explored as inhibitors of other kinases, such as 5-lipoxygenase (5-LOX), highlighting the broad applicability of this scaffold in kinase inhibitor design. acs.orgresearchgate.net

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.commdpi.comnih.gov While direct studies on this compound are limited, related heterocyclic compounds have shown promise. For instance, benzothiazolone derivatives have been evaluated for their cholinesterase inhibitory activity, with some compounds showing potent and selective inhibition of BuChE. mdpi.com One such derivative, M13 , which contains a 6-methoxy indole (B1671886) group, was found to be a potent BuChE inhibitor with an IC50 value of 1.21 μM. mdpi.com This suggests that the methoxy-indole moiety can contribute significantly to BuChE inhibition.

Table 2: Cholinesterase Inhibitory Activity of Benzothiazolone Derivatives

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | BuChE/AChE Selectivity Index |

|---|---|---|---|

| M2 | 40.02 | 1.38 | 28.99 |

| M13 | 5.03 | 1.21 | 4.16 |

Data from a study on benzothiazolone derivatives as cholinesterase inhibitors. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. nih.gov Several small molecule inhibitors of PTP1B have been reported. nih.gov PTP1B-IN-2 is a potent inhibitor of PTP1B with an IC50 of 50 nM. medchemexpress.com This inhibitor demonstrates significant selectivity for PTP1B over other phosphatases like SHP-2, LAR, and the highly homologous TCPTP. medchemexpress.com The binding of PTP1B-IN-2 extends deep into the active site, forming multiple hydrogen bonds and hydrophobic interactions. medchemexpress.com

NAD(P)H:quinone oxidoreductase 1 (NQO1) Inhibition

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is upregulated in several solid tumors, including pancreatic cancer. nih.gov A specific mechanism-based inhibitor of NQO1, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), has been shown to be effective against pancreatic tumors. nih.gov ES936 inhibits NQO1 activity by over 98% in MIA PaCa-2 and BxPC-3 pancreatic cancer cells. nih.gov However, studies on a series of related indolequinones revealed that NQO1 inhibitory activity can be separated from growth inhibitory activity, suggesting that other cellular targets may be responsible for the anticancer effects of some of these compounds. nih.gov

Cellular Responses and Mechanistic Pathways (in vitro/preclinical)

The enzymatic inhibitory activities of this compound derivatives translate into significant cellular effects, primarily the induction of antiproliferative and apoptotic responses in various cancer cell lines.

Antiproliferative and Apoptosis-Inducing Activities in Various Cell Lines

Derivatives of the indolin-2-one scaffold have demonstrated potent antiproliferative and apoptosis-inducing activities across a range of cancer cell lines. For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones showed promising antiproliferative activity against A-549 (epithelial), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon) cancer cell lines, with GI50 values in the nanomolar range. nih.gov The most potent compound, 5f , had a GI50 of 29 nM, which was more potent than the reference drug erlotinib. nih.gov

The NQO1 inhibitor ES936 induced growth inhibition in MIA PaCa-2 and BxPC-3 pancreatic cancer cells with IC50 values of 108 nM and 365 nM, respectively. nih.gov It also inhibited colony formation and soft agar (B569324) growth of MIA PaCa-2 cells in a dose-dependent manner. nih.gov

The Aurora B kinase inhibitor 8a showed preferential antiproliferative activity against the MDA-MB-468 breast cancer cell line with minimal cytotoxicity against normal cells. whiterose.ac.uk Mechanistic studies revealed that this compound induced G2/M cell cycle arrest, followed by apoptotic and necrotic cell death in MDA-MBA-468 cells. whiterose.ac.uk

Table 3: Antiproliferative Activity of Indole-2-carboxamide and Pyrido[3,4-b]indol-1-one Derivatives

| Compound | Mean GI50 (nM) |

|---|---|

| 5c | 35 |

| 5d | 42 |

| 5f | 29 |

| 5g | 47 |

| 6e | 38 |

| 6f | 33 |

| Erlotinib (reference) | 33 |

Data represents the mean growth inhibitory concentration against a panel of four cancer cell lines. nih.gov

Anti-inflammatory Effects, Including Cytokine Modulation in Macrophage Models

Derivatives of this compound have demonstrated notable anti-inflammatory properties, particularly in their ability to modulate the production of cytokines in macrophage models. Macrophages, key players in the inflammatory response, can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. nih.gov The balance between these two is crucial in the progression and resolution of inflammation. nih.gov

Research has shown that certain indoline-based compounds can effectively suppress the release of pro-inflammatory cytokines. For instance, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, a model for inducing an inflammatory response, specific derivatives have been observed to inhibit the production of key pro-inflammatory mediators. nih.gov One such study on 7,7″-Dimethoxyagastisflavone (DMGF), a biflavonoid, revealed a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) release from LPS-treated mouse splenocytes. nih.gov Furthermore, this compound also hindered the secretion of chemokines like KC (CXCL-1), MIP-1α (CCL-3), and MIP-1β (CCL-4), which are responsible for recruiting inflammatory cells to the site of inflammation. nih.gov

The mechanism behind these anti-inflammatory effects often involves the modulation of key signaling pathways. For example, some compounds have been found to interfere with the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression. nih.gov Additionally, the modulation of receptors such as the estrogen receptor α (ERα) has been implicated in the anti-inflammatory action of certain derivatives, leading to a downregulation of inflammatory responses. nih.gov The ability of these compounds to shift the macrophage phenotype from the pro-inflammatory M1 state towards the anti-inflammatory M2 state is a significant aspect of their therapeutic potential. nih.gov This modulation helps in resolving inflammation and promoting tissue repair. nih.gov

Table 1: Effect of 7,7″-Dimethoxyagastisflavone (DMGF) on Pro-inflammatory Cytokine and Chemokine Release in LPS-Stimulated Mouse Splenocytes. nih.gov

| Cytokine/Chemokine | Concentration of DMGF (µg/mL) | Inhibition |

| TNF-α | Not specified | Dose-dependent |

| IL-1β | Not specified | Dose-dependent |

| IL-6 | Not specified | Dose-dependent |

| KC (CXCL-1) | Not specified | Significant |

| MIP-1α (CCL-3) | Not specified | Significant |

| MIP-1β (CCL-4) | Not specified | Significant |

| Data derived from a study on the anti-inflammatory effects of DMGF. nih.gov |

Antimicrobial and Antifungal Efficacy Against Pathogenic Strains

Derivatives of indolin-2-one have exhibited a broad spectrum of antimicrobial and antifungal activities against various pathogenic strains. The structural modifications of the core indolinone scaffold play a crucial role in determining the potency and spectrum of their efficacy.

In terms of antibacterial activity, studies have shown that certain derivatives are effective against both Gram-positive and Gram-negative bacteria. For instance, a series of γ-oxa-ε-lactones derived from flavanones, which share structural similarities with indolinone derivatives, demonstrated inhibitory effects on the growth of Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov Notably, derivatives with methoxy (B1213986) groups at specific positions on the aromatic rings showed enhanced activity against bacteria. nih.gov Other research on different classes of derivatives has also reported significant antibacterial action. For example, some N-substituted-β-amino acid derivatives have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com

Regarding antifungal efficacy, various indolin-2-one derivatives have been found to be potent against a range of pathogenic fungi. Studies on 2-methyl-8-quinolinol derivatives, which are structurally related to the indolinone core, revealed that 5,7-dichloro and 5,7-dibromo derivatives were particularly effective against fungi such as Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.govnih.gov Similarly, certain flavanone (B1672756) derivatives have demonstrated good antifungal activity against selected fungal strains. researchgate.net Dihydrocarvone-hybrid derivatives have also shown promise as antifungal agents against Monilinia fructicola. mdpi.com The introduction of a lactone function in some flavonoid precursors has been shown to increase their antifungal activity. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Indolin-2-one Derivative Classes

| Derivative Class | Pathogenic Strain | Activity | Reference |

| γ-oxa-ε-lactones | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Inhibitory | nih.gov |

| 5,7-disubstituted 2-methyl-8-quinolinols | Aspergillus niger, Trichophyton mentagrophytes | Fungitoxic | nih.govnih.gov |

| N-substituted-β-amino acid derivatives | Staphylococcus aureus, Mycobacterium luteum | Good | mdpi.com |

| Flavanone derivatives | Various fungal strains | Good | researchgate.net |

| Dihydrocarvone-hybrid derivatives | Monilinia fructicola | Antifungal | mdpi.com |

Antioxidant Properties and Radical Scavenging Activities

Derivatives of this compound have been investigated for their antioxidant properties and their ability to scavenge free radicals, which are implicated in various disease processes. The presence of hydroxyl and methoxy groups on the aromatic ring of these compounds is believed to contribute significantly to their antioxidant capacity.

Studies have employed various in vitro assays to evaluate the radical scavenging activities of these derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a commonly used method. Research on 5,7-dihydroxycoumarin (B1309657) derivatives, which share a similar dihydroxybenzene moiety, has shown that these compounds are potent DPPH radical scavengers. tmu.edu.tw Another study on pyrimidine (B1678525) derivatives highlighted their ability to trap free radicals, which are responsible for conditions like inflammation and liver disease. nih.gov

The antioxidant mechanism of these compounds is thought to involve the donation of a hydrogen atom or a single electron to neutralize free radicals. nih.gov For instance, salicylic (B10762653) acid derivatives with specific substitutions have demonstrated significant radical scavenging capacity, suggesting a potential pathway for anti-inflammatory activity through antioxidant action. nih.gov The structural features of the indolinone core and its derivatives, including the position and nature of substituents, are critical in determining their antioxidant potential.

Table 3: Radical Scavenging Activity of Related Compound Classes

| Compound Class | Assay | Radical Scavenged | Activity | Reference |

| 5,7-Dihydroxycoumarin derivatives | DPPH assay | DPPH radical | Potent | tmu.edu.tw |

| 5,7-Dihydroxycoumarin derivatives | Xanthine/xanthine oxidase system | Superoxide radical | Potent | tmu.edu.tw |

| Salicylate derivatives | DPPH scavenging | DPPH radical | Significant | nih.gov |

| Pyrimidine derivatives | Not specified | Free radicals | Trapping ability | nih.gov |

Receptor Binding and Ligand-Target Interaction Studies (Non-Clinical Context)

In non-clinical settings, derivatives of this compound have been the subject of receptor binding and ligand-target interaction studies to elucidate their mechanisms of action. These studies are crucial for understanding how these compounds interact with specific biological targets at a molecular level.

One area of investigation has been their interaction with various receptors, including opioid and serotonin (B10506) receptors. For example, a class of opioid receptor-active derivatives of oxymorphone, which feature heterocyclic groups fused to a morphinan (B1239233) system, has been synthesized and evaluated for their binding properties. nih.gov These studies revealed that a pyrazolo derivative acted as an agonist for mu and delta receptors and an antagonist for the kappa receptor. nih.gov In another study, 5-methoxytryptamine (B125070) derivatives were tested for their affinity and functional activity at the 5-hydroxytryptamine (5-HT)4 receptor. nih.gov The results indicated that these compounds had agonist properties at the 5-HT4 receptor, with varying efficacies in different functional assays. nih.gov

Computational methods, such as molecular docking, are often employed to predict and analyze the binding modes of these derivatives with their target proteins. Docking studies with the vitamin D receptor-ligand binding domain (VDR-LBD) have shown that certain antagonists can induce significant changes in the binding motifs, leading to their antagonistic effects. nih.gov Similarly, in silico screening of an in-house library of compounds against 5-lipoxygenase (5-LOX) identified indoline-based derivatives as promising inhibitors due to their ability to fit well into the enzyme's binding pocket. acs.org These computational approaches, combined with experimental data, provide valuable insights into the structure-activity relationships of these compounds.

Table 4: Receptor Binding and Interaction Studies of Related Derivatives

| Derivative Class | Target Receptor/Enzyme | Key Findings | Reference |

| Pyrazolo morphinan derivative | Opioid receptors | Agonist (mu, delta), Antagonist (kappa) | nih.gov |

| 5-Methoxytryptamine derivatives | 5-HT4 receptor | Agonist properties | nih.gov |

| Vitamin D receptor antagonist | Vitamin D receptor-ligand binding domain (VDR-LBD) | Induces changes in binding motifs | nih.gov |

| Indoline-based derivatives | 5-Lipoxygenase (5-LOX) | Favorable binding in the active site | acs.org |

Modulation of Intracellular Signaling Pathways (e.g., Caspase Cascades)

Derivatives of this compound have been shown to modulate various intracellular signaling pathways, including those involved in apoptosis, such as the caspase cascades. The ability to influence these pathways is a key aspect of their potential therapeutic applications, particularly in cancer research.

Studies have demonstrated that certain indolinone derivatives can induce apoptosis in cancer cells. For example, 7,7″-Dimethoxyagastisflavone (DMGF) has been shown to induce apoptotic cell death in various types of cancer cells. nih.gov The induction of apoptosis often involves the activation of caspases, a family of proteases that execute the apoptotic program. The cleavage of poly(ADP-ribose) polymerase 1 (PARP1), a substrate of caspases, is a hallmark of apoptosis. One study found that a vitamin D receptor antagonist, MeTC7, induced PARP1 cleavage in ovarian cancer cells, indicating the activation of the caspase cascade. nih.gov

Beyond the caspase cascade, these derivatives can also affect other signaling pathways. For instance, MeTC7 was found to suppress the expression of RXRα and importin-4 in ovarian cancer cell lines. nih.gov Furthermore, the modulation of pathways involving key proteins like MYCN, which is often overexpressed in neuroblastoma, has been observed. Treatment with MeTC7 was shown to reduce VDR and MYCN expression in neuroblastoma cell lines. nih.gov The intricate interplay of these compounds with various signaling networks highlights their potential to influence cellular fate and function.

Table 5: Modulation of Intracellular Signaling Pathways by Related Derivatives

| Derivative | Cell Line/Model | Signaling Pathway/Target | Effect | Reference |

| MeTC7 | Ovarian cancer cells | Caspase cascade (indicated by PARP1 cleavage) | Induction of apoptosis | nih.gov |

| MeTC7 | Ovarian cancer cell line | RXRα and importin-4 expression | Suppression | nih.gov |

| MeTC7 | Neuroblastoma cell lines | VDR and MYCN expression | Reduction | nih.gov |

| 7,7″-Dimethoxyagastisflavone (DMGF) | Various cancer cells | Apoptosis pathways | Induction of apoptotic cell death | nih.gov |

In Vivo Preclinical Efficacy and Pharmacodynamics (Non-Human Models)

The preclinical efficacy and pharmacodynamics of this compound derivatives have been evaluated in various non-human models, providing crucial insights into their therapeutic potential. These in vivo studies are essential for translating in vitro findings into a more complex biological system.

Research has demonstrated the anti-inflammatory and anti-tumor effects of these compounds in animal models. For instance, in a mouse model of endotoxin (B1171834) shock, 7,7″-Dimethoxyagastisflavone (DMGF) not only reduced the serum levels of pro-inflammatory cytokines but also decreased the infiltration of macrophages into tissues. nih.gov This led to a reversal of LPS-induced tissue damage and preservation of organ function. nih.gov Another study on indoline-based dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) showed remarkable anti-inflammatory efficacy in murine models of peritonitis and asthma. researchgate.net

In the context of cancer, a vitamin D receptor antagonist, MeTC7, has shown the ability to inhibit the growth of tumors in vivo. nih.gov Furthermore, dihydropyrazolopyrimidine derivatives have demonstrated potent efficacy in a preclinical rabbit atrial effective refractory period (AERP) model, highlighting their potential for cardiovascular applications. nih.gov The pharmacokinetic properties of these derivatives are also a key area of investigation in these preclinical studies to understand their absorption, distribution, metabolism, and excretion profiles. nih.gov

Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer research. Derivatives of this compound have been evaluated in such models, demonstrating their potential to inhibit tumor growth.

One notable example is the vitamin D receptor antagonist MeTC7. In vivo studies have shown that MeTC7 can inhibit the growth of xenograft tumors derived from various cancer cell lines. nih.gov Specifically, treatment with MeTC7 slowed the growth of clear-cell ovarian carcinoma cell-line ES2-derived xenografts. nih.gov Furthermore, it was shown to reduce the growth of xenografts derived from medulloblastoma and pancreatic cancer cells. nih.gov A significant finding was the ability of MeTC7 to inhibit the growth of neuroblastoma cells and their corresponding xenografts. nih.gov This effect was linked to the compound's ability to reduce the expression of the vitamin D receptor (VDR) and the oncogene MYCN in neuroblastoma cells. nih.gov

The efficacy of these compounds in xenograft models provides strong preclinical evidence for their potential as anti-cancer agents. These studies are critical for identifying promising candidates for further development and clinical investigation.

Table 6: In Vivo Tumor Growth Inhibition by MeTC7 in Xenograft Models. nih.gov

| Cancer Type | Cell Line | Xenograft Model | Effect of MeTC7 |

| Neuroblastoma | Lan-5, SK-N-AS, SHEP-1, BE(2)C, Kelly, SH-SY5Y | Not specified | Inhibited growth |

| Clear-cell ovarian carcinoma | ES2 | NSG mice | Slowed growth |

| Medulloblastoma | Not specified | Not specified | Reduced growth |

| Pancreatic cancer | Not specified | Not specified | Reduced growth |

| Data derived from a study on the in vivo efficacy of MeTC7. nih.gov. |

Anti-inflammatory Protection in Animal Models

The therapeutic potential of indolin-2-one derivatives as anti-inflammatory agents has been explored in various preclinical animal models. While specific in vivo data for this compound is not extensively documented in publicly available literature, studies on analogous compounds within the indolin-2-one class provide compelling evidence of their protective effects against inflammation.

Research has demonstrated that certain indole-2-one derivatives can confer significant protection in mouse models of severe systemic inflammation. For instance, in a study investigating the anti-inflammatory effects of novel indole-2-one and 7-aza-2-oxindole derivatives, compound 7i exhibited significant protection from lipopolysaccharide (LPS)-induced septic death in mice. researchgate.net This suggests that compounds based on the indolin-2-one scaffold can modulate the overwhelming inflammatory response that characterizes sepsis, a life-threatening condition.

The anti-inflammatory activity of these derivatives is often attributed to their ability to suppress the production of key pro-inflammatory mediators. In vitro studies supporting the in vivo findings have shown that compounds like 7i and 8e effectively inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages. researchgate.net These cytokines are pivotal drivers of the inflammatory cascade, and their inhibition is a key mechanism for the observed anti-inflammatory effects.

Further highlighting the potential of this chemical class, another study focused on 3-substituted-indolin-2-one derivatives identified 3-(3-hydroxyphenyl)-indolin-2-one as a potent inhibitor of nitric oxide (NO) production, as well as TNF-α and IL-6 release in macrophages. nih.gov Although these findings are from in vitro assays, they are critical indicators of a compound's potential to exert anti-inflammatory effects in a more complex in vivo system. The study's authors suggest that these promising in vitro results warrant further investigation in animal models to validate their therapeutic potential for inflammatory diseases. nih.gov

The table below summarizes the anti-inflammatory activity of selected indolin-2-one derivatives from the literature.

| Compound | Model | Key Findings | Reference |

| 7i | LPS-induced sepsis in mice | Exhibited significant protection from septic death. | researchgate.net |

| 3-(3-hydroxyphenyl)-indolin-2-one | In vitro (RAW264.7 macrophages) | Potent inhibition of NO, TNF-α, and IL-6 production. | nih.gov |

While direct evidence for this compound is pending, the consistent anti-inflammatory signals from its structural analogs underscore the promise of the indolin-2-one scaffold in developing novel treatments for inflammatory conditions. Future research should focus on evaluating the in vivo efficacy of this compound and its derivatives in relevant animal models of inflammation.

In Vitro Metabolic Stability and Drug-Like Properties Relevant for Preclinical Compound Progression

The successful progression of a compound from a promising hit to a clinical candidate is critically dependent on its pharmacokinetic profile, a key component of which is its metabolic stability. nih.gov In vitro metabolic stability assays are essential tools in early drug discovery to predict how a compound will be cleared from the body, which in turn influences its half-life and oral bioavailability. nih.gov For the this compound series of compounds, understanding their metabolic fate is crucial for optimization and selection of candidates with favorable drug-like properties.

Metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. youtube.com Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the metabolism of many drugs. youtube.com The data from these assays are often expressed as the half-life (t½) of the compound or its intrinsic clearance (CLint). A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting it will persist longer in the body, which can be advantageous for maintaining therapeutic concentrations.

The table below illustrates the metabolic stability of selected indole derivatives in human liver microsomes (HLM).

| Compound | Key Structural Feature | Metabolic Half-life (t½) in HLM (min) | Reference |

| Compound 42 | 5-indolyl derivative | 45.4 | nih.gov |

| Compound 43 | 6-indolyl derivative | 56.3 | nih.gov |

These findings highlight that even subtle structural modifications can have a significant impact on how a compound is metabolized. For this compound derivatives, the positions and nature of the methoxy and methyl groups on the indolinone core are likely to be key determinants of their metabolic fate.

Beyond metabolic stability, other drug-like properties are essential for preclinical progression. These include aqueous solubility, permeability, and plasma protein binding. A favorable balance of these properties is necessary to ensure that the compound can be absorbed, distributed to its site of action, and remain in the systemic circulation at therapeutic concentrations for an appropriate duration. Computational models and in vitro assays are routinely used in early discovery to predict these properties and guide the design of compounds with a higher probability of success in later stages of development.

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding the binding mode of a ligand and for predicting its affinity for a particular protein target.

Binding Affinity Prediction and Conformational Analysis

The binding affinity, often expressed as the binding free energy (ΔG), is a key parameter in drug design, as a lower binding energy indicates a more stable and spontaneous interaction between the ligand and the receptor. nih.gov For derivatives of 5-Methoxy-7-methylindolin-2-one, molecular docking studies have been employed to predict their binding affinities to various biological targets. For instance, in studies of related morphinan (B1239233) derivatives, the binding affinities at opioid receptors (MOR, KOR, and DOR) were evaluated, with some compounds exhibiting subnanomolar affinity for the MOR. nih.gov

Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is another critical aspect of molecular docking. researchgate.netnih.gov Quantum chemical calculations, such as those using DFT, can reveal the preferred conformations of a molecule. researchgate.net For example, studies on related dioxaborinane structures have shown that the molecule exists in equilibrium between different invertomers. researchgate.net Understanding the conformational preferences of this compound and its derivatives is essential for accurately predicting their binding modes.

Identification of Key Amino Acid Residues for Ligand Binding

Molecular docking not only predicts the binding pose but also identifies the key amino acid residues within the receptor's active site that are crucial for ligand binding. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are vital for the stability of the ligand-protein complex. nih.govnih.gov For example, in the study of 3-methoxy flavone (B191248) derivatives, key amino acid residues such as Ala350, Glu353, and Arg394 were identified as important for binding to the estrogen receptor alpha. nih.gov Similarly, for triazole derivatives targeting COX-2, interactions with the hydrophobic pocket and the mouth of the active site were found to be significant. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govpatsnap.com These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.govnih.gov 3D-QSAR, which considers the three-dimensional properties of molecules, provides a more detailed understanding of the structure-activity relationship. nih.govresearchgate.net

In the context of compounds structurally related to this compound, 3D-QSAR models have been developed to predict their activity against various targets. For example, a 3D-QSAR model for quinoline (B57606) derivatives as tubulin inhibitors showed a high correlation coefficient (R² = 0.865), indicating its predictive power. nih.gov Similarly, a CoMSIA model for compounds derived from Magnolia Officinalis against non-small cell lung cancer also demonstrated high predictive efficiency (R² = 0.81). researchgate.net These models use various molecular descriptors, such as steric, electrostatic, and hydrophobic fields, to build the predictive relationship. researchgate.net

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. dntb.gov.uaresearchgate.net

For indole (B1671886) derivatives, DFT calculations have been used to study their structural and electronic properties. nih.gov For example, a study on 5-methoxy-1H-indole-2-carboxylic acid used DFT calculations to analyze its crystalline structure and infrared spectra. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and electron transfer capabilities. dntb.gov.ua The energy gap between HOMO and LUMO is an important parameter for determining the chemical hardness and softness of a molecule. researchgate.net

Virtual Screening and Lead Optimization Strategies Guided by Computational Methods

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach is often used in the early stages of drug discovery to identify initial "hits." frontiersin.org Once hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. patsnap.comnih.gov

Computational methods play a crucial role in both virtual screening and lead optimization. patsnap.comnih.gov For example, virtual screening can be performed using molecular docking to rank compounds based on their predicted binding affinity. nih.gov Lead optimization can then be guided by the insights gained from molecular docking, QSAR, and MD simulations to design and synthesize new analogs with improved properties. patsnap.comfrontiersin.org Fragment-based drug discovery (FBDD) is another strategy where small molecular fragments are screened and then grown, linked, or merged to develop lead compounds. researchgate.netfrontiersin.org

Advanced Analytical Characterization Techniques for Research Purposes

Spectroscopic Methods for Structural Elucidation of Newly Synthesized Derivatives

Spectroscopic methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a compound like 5-Methoxy-7-methylindolin-2-one, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons in the five-membered ring, the methoxy (B1213986) (-OCH3) protons, and the methyl (-CH3) protons on the aromatic ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values for each signal would be critical for confirming the structure.

¹³C NMR Spectroscopy: This technique provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (C=O) of the lactam, the aromatic carbons (including those bonded to the methoxy and methyl groups), the methylene carbon, the methoxy carbon, and the methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Aromatic CH | 6.5 - 7.5 | d, s | 2H |

| -OCH₃ | ~3.8 | s | 3H |

| -CH₂- (ring) | ~3.5 | s | 2H |

| Ar-CH₃ | ~2.2 | s | 3H |

| -NH- | Variable | br s | 1H |

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) |

| C=O (Lactam) | 175 - 180 |

| Aromatic C-O | 155 - 160 |

| Aromatic C | 110 - 145 |

| -OCH₃ | 55 - 60 |

| -CH₂- (ring) | ~36 |

| Ar-CH₃ | 15 - 20 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For C₁₀H₁₁NO₂, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like indolin-2-ones. It typically produces the protonated molecule [M+H]⁺ or other adducts. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information by showing how the molecule breaks apart. Studies on similar indole (B1671886) derivatives have shown characteristic fragmentation patterns involving the loss of small molecules like CO and HCN. scirp.org

Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Exact Mass | 177.07898 |

| Observed [M+H]⁺ (Hypothetical) | 178.086XX |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H bond, the C=O bond of the lactam, the C-O bond of the methoxy group, and the C-H bonds of the aromatic and aliphatic parts of the molecule. The deprotonation of the indoline (B122111) nitrogen can be monitored by the shift of the C=O stretching frequency. researchgate.net

Characteristic IR Absorption Bands for Indolin-2-one Core Structure

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Lactam) | 1680 - 1720 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Ether) | 1250 - 1050 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze volatile compounds. For indolin-2-one derivatives, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for both separation and identification of components in a mixture. notulaebotanicae.ronih.govresearchgate.netresearchgate.net The retention time in GC is a characteristic property of a compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, TLC would be used to determine an appropriate solvent system for column chromatography purification and to get a preliminary indication of purity. The retention factor (Rf) value is characteristic for a compound in a given solvent system. The choice of eluent system is crucial for achieving good separation of indole alkaloids and their derivatives. tandfonline.comtaylorfrancis.comtandfonline.comresearchgate.net

Emerging Research Directions and Future Perspectives on the Indolin 2 One Scaffold

Development of Novel Multi-Target Modulators Based on the Indolin-2-one Core

The complexity of many diseases, such as cancer and viral infections, often involves multiple biological pathways. This has spurred the development of multi-target drugs that can simultaneously modulate several key proteins, potentially leading to improved efficacy and a lower likelihood of drug resistance. The indolin-2-one scaffold is an ideal foundation for designing such multi-target modulators. nih.gov

A notable example is the development of indolin-2-one derivatives as dual inhibitors for the treatment of HIV-1. Researchers have synthesized series of 3-[2-(4-aryl-1,3-thiazol-2-ylidene)hydrazin-1-ylidene]1-indol-2-one derivatives that exhibit dual inhibitory activity against both the polymerase and RNase H functions of the viral reverse transcriptase. nih.gov Certain compounds in this class have been shown to block HIV-1 replication at low micromolar concentrations and also inhibit the HIV-1 integrase enzyme, demonstrating a multi-target mechanism of action. nih.gov

In the realm of oncology, the indolin-2-one core is central to many kinase inhibitors. nih.gov Kinase inhibitors like Sunitinib, which has been approved by the FDA, target multiple receptor tyrosine kinases (RTKs). nih.gov This multi-targeted approach is crucial for inhibiting the complex signaling networks that drive tumor growth and angiogenesis. Following this strategy, novel indolin-2-one derivatives have been designed and synthesized to act as potent inhibitors against various cancer-related targets. For instance, a series of compounds derived from the natural product indirubin (B1684374) showed significant cytotoxic activity against multiple cancer cell lines, including triple-negative breast cancer. nih.gov Another study identified a 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one derivative as a potent inhibitor of human caseinolytic protease proteolytic subunit (HsClpP), a promising target for cancer therapy due to its role in cancer proliferation and metastasis. nih.gov

Indolin-2-ones as Lead Compounds for the Discovery of New Therapeutic Agents

The structural versatility and proven bioactivity of the indolin-2-one scaffold make it an excellent starting point, or "lead compound," for the development of new drugs. nih.govacs.org Medicinal chemists can systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies have been instrumental in guiding the development of indolin-2-one-based therapeutic agents. For example, research on 3-substituted indolin-2-ones has identified specific structural features that confer selectivity for different receptor tyrosine kinases (RTKs). acs.org

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1). acs.org

3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit selectivity towards the Epidermal Growth Factor (EGF) and Her-2 receptors. acs.org

Compounds with an extended side chain at the C-3 position have demonstrated high potency and selectivity against both Platelet-Derived Growth Factor (PDGF) and VEGF receptors. acs.org

These findings provide a clear rationale for using specific subsets of these compounds as chemical leads for developing RTK-specific drugs for various human diseases. acs.org Furthermore, indolin-2-one compounds targeting the enzyme thioredoxin reductase (TrxR) have been identified as novel lead compounds for anticancer therapy. nih.gov These compounds induce apoptotic cell death in cancer cells by inhibiting TrxR, leading to oxidative stress and the activation of cell death signaling pathways. nih.gov

The utility of the indolin-2-one scaffold extends beyond cancer. The core has been used to develop compounds with potential as nonsteroidal anti-inflammatory drugs (NSAIDs) by targeting the COX-2 enzyme. mdpi.com Additionally, derivatives of the parent compound, 5-Methoxy-7-methylindole, have been investigated as inhibitors of the alternative pathway of the complement system, indicating a role in treating inflammatory and autoimmune diseases. google.com

Exploration of Innovative Applications Beyond Established Biological Activities

While the application of indolin-2-ones in cancer and anti-viral therapy is well-established, researchers are exploring novel therapeutic areas for these versatile compounds. The inherent ability of the scaffold to be modified allows for the fine-tuning of its properties to interact with a diverse range of biological targets. acs.orgrsc.org